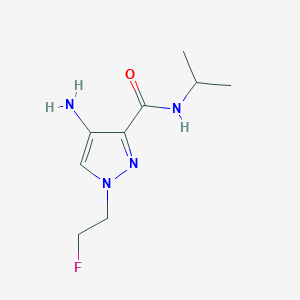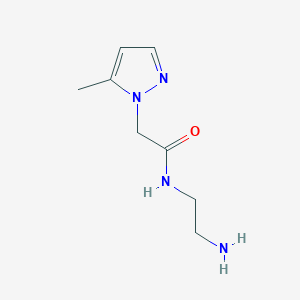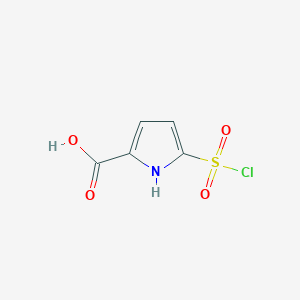
4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C6H10ClFN4O . It is a type of 1,2,3-triazole, a class of heterocyclic compounds that have notable therapeutic importance .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, such as “4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide”, often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This process is robust and versatile, allowing for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular structure of “4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide” is characterized by a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The compound also contains functional groups such as an amine group (-NH2), a carboxamide group (-CONH2), and a fluoroethyl group (-CH2CH2F) .Chemical Reactions Analysis
The chemical reactions involving “4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide” are likely to be influenced by its 1,2,3-triazole core and the functional groups it contains. The Cu(I) catalyzed [3 + 2] dipolar cycloaddition is a key reaction in the synthesis of 1,2,3-triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide” include a molecular weight of 208.62 and a molecular formula of C6H10ClFN4O . The compound is expected to have properties typical of 1,2,3-triazoles, such as stability against metabolic degradation .Propiedades
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O/c1-6(2)12-9(15)8-7(11)5-14(13-8)4-3-10/h5-6H,3-4,11H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJWLCMKOGUPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C=C1N)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2938903.png)


![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2938910.png)



![N-({2-[(furan-2-yl)methoxy]-4-methylphenyl}methyl)prop-2-enamide](/img/structure/B2938914.png)





